molecular formula C13H18O2 B7990999 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol

1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol

Cat. No.: B7990999
M. Wt: 206.28 g/mol
InChI Key: BENUBUDGUSNVPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by the presence of a methoxy group, two methyl groups, and a butenyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol typically involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with an appropriate Grignard reagent, such as allylmagnesium bromide. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent like diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and the product is extracted and purified using standard techniques like column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The double bond in the butenyl group can be reduced to form the saturated alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-one or 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-al.

    Reduction: 1-(4-Methoxy-2,3-dimethylphenyl)butan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and methyl groups can affect its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)but-3-en-1-ol
  • 1-(2,3-Dimethylphenyl)but-3-en-1-ol
  • 1-(4-Methoxy-2-methylphenyl)but-3-en-1-ol

Uniqueness

1-(4-Methoxy-2,3-dimethylphenyl)but-3-en-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of both methoxy and dimethyl groups on the phenyl ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)but-3-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-5-6-12(14)11-7-8-13(15-4)10(3)9(11)2/h5,7-8,12,14H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENUBUDGUSNVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OC)C(CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.